molecular formula C20H19N5O5 B12410073 N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide

N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B12410073
M. Wt: 409.4 g/mol
InChI Key: ADMKUOVXGJZAMV-YPDTUTPGSA-N
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Description

N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with a unique structure that includes a purine base linked to a benzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide typically involves multiple steps. One common approach is to start with the appropriate purine derivative and introduce the benzamide group through a series of chemical reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process must be carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the prop-2-ynoxy group and the combination of purine and benzamide moieties. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H19N5O5

Molecular Weight

409.4 g/mol

IUPAC Name

N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C20H19N5O5/c1-2-8-29-16-15(27)13(9-26)30-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-6-4-3-5-7-12/h1,3-7,10-11,13,15-16,20,26-27H,8-9H2,(H,21,22,24,28)/t13-,15?,16+,20-/m1/s1

InChI Key

ADMKUOVXGJZAMV-YPDTUTPGSA-N

Isomeric SMILES

C#CCO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4

Canonical SMILES

C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Origin of Product

United States

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